molecular formula C10H9FO3 B14768932 3-Acetyl-2-fluoro-5-methylbenzoic acid

3-Acetyl-2-fluoro-5-methylbenzoic acid

Cat. No.: B14768932
M. Wt: 196.17 g/mol
InChI Key: CQKCPKMVZHVNDN-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluoro-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 2-position, an acetyl group at the 3-position, and a methyl group at the 5-position. This compound’s structure combines electron-withdrawing (acetyl and fluorine) and electron-donating (methyl) substituents, creating a unique electronic profile that influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-acetyl-2-fluoro-5-methylbenzoic acid

InChI

InChI=1S/C10H9FO3/c1-5-3-7(6(2)12)9(11)8(4-5)10(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

CQKCPKMVZHVNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)F)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-fluoro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 3-acetyl-5-methylbenzoic acid, using a fluorinating agent like potassium fluoride in the presence of a phase-transfer catalyst . Another method involves the direct fluorination of 3-acetyl-5-methylbenzoic acid using elemental fluorine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the fluorination step. The use of environmentally benign fluorinating agents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets. The acetyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Key Observations:

  • Acidity : The acetyl and fluorine groups in the target compound lower its pKa compared to unsubstituted benzoic acid, but it remains less acidic than hydroxy-substituted analogs (e.g., ’s compound with pKa ~2.8–3.2) .
  • Solubility : The methyl group slightly enhances lipophilicity relative to polar substituents like -OH or -NH₂. However, the acetic acid moiety in –3 compounds increases solubility in aqueous buffers compared to pure benzoic acid derivatives .
  • Bioactivity: Fluorine and acetyl groups improve metabolic stability and receptor-binding affinity, making the target compound a candidate for drug intermediates. In contrast, amino or hydroxy groups (e.g., ’s BA-3091) are more prone to oxidative metabolism .

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